

Spectroscopic Analysis of 1-Chloroethyl Cyclohexyl Carbonate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1-Chloroethyl Cyclohexyl Carbonate**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.

Molecular Structure and Properties

IUPAC Name: 1-Chloroethyl Cyclohexyl Carbonate

CAS Number: 99464-83-2

Molecular Formula: C9H15ClO3

Molecular Weight: 206.67 g/mol [1]

Appearance: Colorless to light yellow clear liquid.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Chloroethyl Cyclohexyl Carbonate**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.4	Quartet	1H	-CH(CI)-
~4.7	Multiplet	1H	Cyclohexyl -CH-O-
~1.8	Doublet	3H	-CH(Cl)CH₃
1.2 - 1.9	Multiplet	10H	Cyclohexyl -CH2-

¹³C NMR (Carbon-13) Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following are predicted chemical shift ranges.

Chemical Shift (δ) ppm	Assignment	
160 - 185	Carbonyl (C=O)[2]	
~70 - 80	Cyclohexyl CH-O[2]	
40 - 45	CH-CI[2]	
20 - 40	Cyclohexyl CH ₂ [2]	
~20	CH₃[2]	

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
2850 - 3000	Strong	C-H Stretch (Alkyl)
1740 - 1760	Strong	C=O Stretch (Carbonate)
970 - 1260	Strong	C-O Stretch (Carbonate)
700 - 800	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Monoisotopic Mass: 206.07097 Da[2]

Predicted Fragmentation Pattern

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₉H₁₅ClO₃.[2] The fragmentation of **1-Chloroethyl Cyclohexyl Carbonate** under mass spectrometry conditions can proceed through several pathways:

m/z (mass-to-charge ratio)	Possible Fragment	
207.07825	[M+H]+ (protonated molecule)[2]	
229.06019	[M+Na]+ (sodium adduct)[2]	
189.06823	[M+H-H ₂ O] ⁺ (loss of water from protonated molecule)[2]	
Varies	Fragments from cleavage of the cyclohexyl ring[2]	
Varies	Fragments from decarboxylation- dehydrochlorination[2]	

The presence of a single chlorine atom is expected to produce a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third of the molecular ion peak.[2]

Experimental Protocols



The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of 1-Chloroethyl Cyclohexyl Carbonate.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
- · Ensure the solution is homogeneous.

¹H and ¹³C NMR Acquisition:

- The NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of the neat liquid 1-Chloroethyl Cyclohexyl Carbonate directly onto the center of the ATR crystal.



- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of **1-Chloroethyl Cyclohexyl Carbonate** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Further dilute this stock solution to a final concentration of 1-10 μg/mL with the same solvent.

Analysis (e.g., using Electrospray Ionization - ESI):

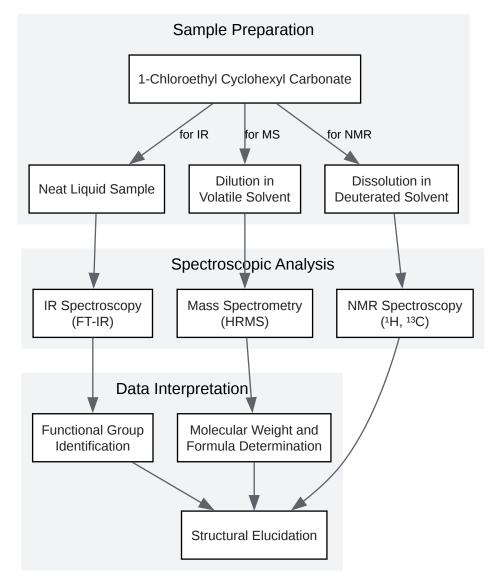
- The analysis is performed on a mass spectrometer equipped with an ESI source.
- The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
- The instrument is typically operated in positive ion mode to detect protonated molecules ([M+H]+) and other adducts.
- A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
- For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collisioninduced dissociation (CID) to generate fragment ions.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.



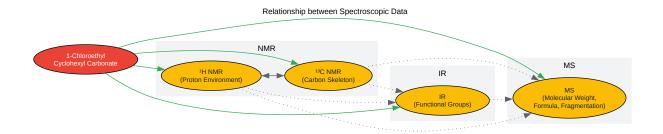
Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of 1-Chloroethyl Cyclohexyl Carbonate.





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Caption: Interrelation of data from different spectroscopic techniques.

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References

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